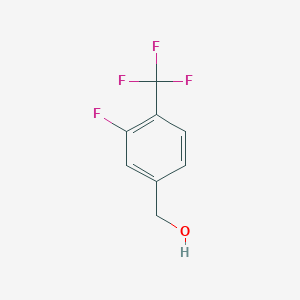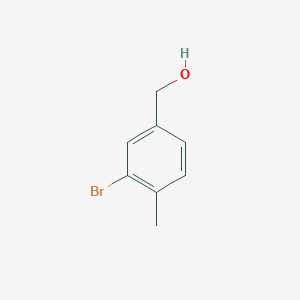
3-フルオロ-4-(トリフルオロメチル)ベンジルアルコール
説明
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the use of fluorinated precursors in polymer synthesis . Another approach introduced a new benzyl ether-type protecting group for alcohols, which could be relevant for the synthesis of "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Additionally, benzyltrifluoromethyl selenide was used for electrophilic trifluoromethylselenolation, demonstrating a method for introducing trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affected the molecular conformation and crystal packing, which could be similar in "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . The introduction of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonding and the "fluorous effect" .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives was achieved using a photoredox catalyst, which could be analogous to reactions involving "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers also demonstrates the reactivity of benzyl alcohols in the presence of fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms can also affect the acidity and hydrogen bonding characteristics of a molecule . These properties are important for applications in materials science and pharmaceuticals, where stability and specific interactions are crucial.
科学的研究の応用
医薬品中間体
この化合物は医薬品中間体として使用されます . これは、さまざまな薬物の合成において重要な役割を果たします。 たとえば、これは、進行肝細胞がん(原発性肝臓がん)の治療に使用されるFDA承認薬であるソラフェニブの構造に見られます .
NMRスペクトル予測
この化合物は、核磁気共鳴(NMR)スペクトルを予測するためにも使用されます . NMRは、化学において、分子の構造、化合物の純度、その他の重要な情報を決定するために使用される強力なツールです。
速度論的研究
“3-フルオロ-4-(トリフルオロメチル)ベンジルアルコール”は、ホスホノホルマートプロドラッグとアクアクロム(IV)の速度論的研究において試薬として用いられます . これらの研究は、反応速度と機構を理解するために不可欠であり、これは新しい薬物や材料の開発に不可欠となる可能性があります。
フッ素含有化合物の合成
この化合物のトリフルオロメチル基は、他のフッ素含有化合物の合成に役立ちます . フッ素含有化合物は、米国食品医薬品局(FDA)によって承認されたベストセラーの医薬品分子の50%以上を占め、医薬品の成長に大きな影響を与えています .
FDA承認薬の開発
トリフルオロメチル基含有薬は、過去20年間でFDAによって承認されています . この化合物は、トリフルオロメチル基を有しており、新しい薬物の開発のための潜在的な候補となる可能性があります。
有機フッ素化学の研究
<a data-citationid="426dfbca-96a1-fc0c-ff34-ee883e8160d2-34-group" h="ID=SERP,5015.1" href="https://www.thermofisher.com/order/catalog/product/A10508
Safety and Hazards
作用機序
Target of Action
It has been noted that this compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The reaction involves a resonance-stabilized carbocation .
Biochemical Pathways
The compound’s ability to enhance the charging of myoglobin noncovalent complex suggests it may interact with protein complexes and potentially influence their function .
Result of Action
Its enhancement of the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy suggests it may influence protein complex function .
特性
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBRNORZNYPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372143 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230295-16-6 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)




![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)






